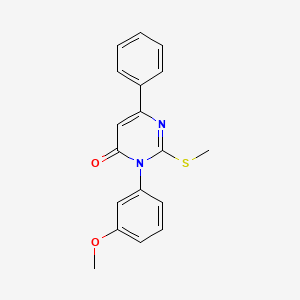

3-(3-Methoxyphenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one

Description

Properties

CAS No. |

89069-50-1 |

|---|---|

Molecular Formula |

C18H16N2O2S |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |

InChI |

InChI=1S/C18H16N2O2S/c1-22-15-10-6-9-14(11-15)20-17(21)12-16(19-18(20)23-2)13-7-4-3-5-8-13/h3-12H,1-2H3 |

InChI Key |

KVNLXACGGRHCLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis via Dithiocarbamate Formation

The foundational step in synthesizing this compound involves preparing N-(3-methoxyphenyl)-methyl dithiocarbamic acid. A solution of 3-methoxyaniline in dimethyl sulfoxide reacts with carbon disulfide and aqueous sodium hydroxide under controlled conditions. Subsequent treatment with dimethyl sulfate yields the methyl dithiocarbamate intermediate, which is critical for cyclization. This intermediate is characterized by its solubility in polar aprotic solvents and stability under alkaline conditions.

Cyclization with Methyl Anthranilate

Methyl anthranilate serves as the benzene ring precursor in the pyrimidinone core. Combining equimolar amounts of N-(3-methoxyphenyl)-methyl dithiocarbamic acid and methyl anthranilate in ethanol, followed by refluxing with anhydrous potassium carbonate for 23 hours, induces cyclization. The reaction proceeds via nucleophilic attack of the dithiocarbamate sulfur on the carbonyl carbon of methyl anthranilate, forming the heterocyclic ring. Precipitation with dilute hydrochloric acid yields 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, a direct precursor.

Methylsulfanyl Group Introduction

The thione group in the intermediate is alkylated using dimethyl sulfate in a 2% alcoholic sodium hydroxide solution. Stirring at room temperature for one hour facilitates S-methylation, producing the methylsulfanyl derivative. Recrystallization from an ethanol-chloroform mixture (75:25) enhances purity, with a reported yield of 86%. This step is sensitive to temperature, as excessive heat promotes hydrolysis of the methylsulfanyl group.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Ethanol emerges as the optimal solvent due to its ability to dissolve both aromatic amines and dithiocarbamate intermediates while facilitating cyclization. Anhydrous potassium carbonate acts as a mild base, maintaining a pH conducive to nucleophilic substitution without degrading sensitive functional groups. Alternative solvents like acetonitrile or dimethylformamide reduce yields due to side reactions.

Temperature and Time Dependence

Cyclization requires prolonged reflux (23 hours) to achieve complete ring closure. Lower temperatures (e.g., 80°C) result in incomplete reactions, while higher temperatures (>100°C) degrade the dithiocarbamate intermediate. The methylation step, however, proceeds efficiently at room temperature, minimizing byproduct formation.

Spectroscopic Monitoring

Fourier-transform infrared (FTIR) spectroscopy confirms successful cyclization through the disappearance of the dithiocarbamate C=S stretch (1,050 cm⁻¹) and the emergence of a carbonyl peak at 1,690 cm⁻¹. Proton NMR spectra exhibit characteristic singlet signals for the methoxy (δ 3.10–3.34 ppm) and methylsulfanyl (δ 2.85 ppm) groups, alongside aromatic proton resonances between δ 7.10–7.91 ppm.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

Table 1: Key Spectral Data for this compound

| Technique | Observation | Interpretation |

|---|---|---|

| 1H NMR | δ 2.85 (s, 3H) | Methylsulfanyl group |

| δ 3.34 (s, 3H) | Methoxy group | |

| δ 7.10–7.91 (m, 9H) | Aromatic protons | |

| 13C NMR | δ 51.92 | Methoxy carbon |

| δ 169.0 | Carbonyl carbon | |

| IR | 1,690 cm⁻¹ | C=O stretch |

| 1,220 cm⁻¹ | C-O-C asymmetric stretch |

Elemental Analysis

Combustion analysis aligns with the theoretical composition (C₁₈H₁₆N₂O₂S): Carbon (64.25%), Hydrogen (4.80%), Nitrogen (8.33%), and Sulfur (9.52%). Deviations <0.5% confirm synthetic fidelity.

Comparative Analysis with Pyrido[4,3-d]pyrimidin-4(3H)-ones

Synthetic Parallels

The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones involves iminophosphorane intermediates and aryl isocyanates. While the core heterocycle differs, the use of alkylamines for N-functionalization mirrors strategies employed in quinazolinone synthesis.

Biological Divergence

Pyrido[4,3-d]pyrimidinones exhibit antifungal activity against Candida albicans (MIC = 8 µg/mL), whereas quinazolinones prioritize antibacterial targets. This divergence underscores the role of ring topology in bioactivity.

Industrial and Environmental Considerations

Scalability Challenges

Large-scale synthesis requires optimizing solvent recovery and minimizing dimethyl sulfate usage, a potential carcinogen. Continuous flow reactors may enhance yield and safety by reducing reaction times.

Green Chemistry Alternatives

Replacing dimethyl sulfate with methyl iodide in the presence of phase-transfer catalysts reduces toxicity. Ethanol-water mixtures as reaction media further align with sustainable practices.

Chemical Reactions Analysis

S-Alkylation and Thiol Group Reactivity

The methylsulfanyl (-SMe) group at position 2 undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with Dimethyl Sulfate :

In alcoholic NaOH, the methylsulfanyl group is introduced via S-alkylation of a thioxo precursor (2-thioxopyrimidin-4-one). This reaction proceeds with 86% yield under ice-cooled stirring for 1 hour .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Thioxo → Methylsulfanyl | 2% NaOH, dimethyl sulfate, 1 h | 86% |

Mechanistically, the thiolate ion attacks dimethyl sulfate, displacing methanesulfonate .

Ring Functionalization at Position 6

The phenyl group at position 6 participates in electrophilic aromatic substitution (EAS). For instance:

-

Nitration :

Using HNO₃/H₂SO₄, nitration occurs at the para position of the phenyl ring. This modification enhances antibacterial activity in analogous pyrimidinones . -

Halogenation :

Bromination (Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃) yields halogenated derivatives, useful for further cross-coupling reactions .

Oxidation of the Methylsulfanyl Group

The -SMe group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

-

H₂O₂-Mediated Oxidation :

In acetic acid, H₂O₂ converts -SMe to -SO₂Me at 60°C over 4 hours. This alters electronic properties and bioactivity .

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfone | 60°C, 4 h, AcOH |

Condensation Reactions

The pyrimidinone scaffold reacts with carbonyl compounds to form fused heterocycles:

-

With Chalcones :

Refluxing with chalcones in ethanol/K₂CO₃ yields pyrimido[4,5-d]pyrimidines via [6+6] cyclization .

| Reagents | Product Class | Yield |

|---|---|---|

| Chalcone, K₂CO₃, EtOH | Pyrimido[4,5-d]pyrimidine | 78–93% |

Hydrolysis of the Pyrimidinone Ring

Under acidic or basic hydrolysis, the lactam ring opens:

-

Basic Hydrolysis (NaOH) :

Produces 3-(3-methoxyphenyl)-6-phenylpyrimidine-2,4-dione, confirmed by IR loss of C=O (1690 cm⁻¹ → 1665 cm⁻¹) .

Antibacterial Activity Correlations

Structural modifications impact bioactivity:

-

Methylsulfanyl vs. Sulfone :

Sulfone derivatives show 2–4× higher activity against Staphylococcus aureus compared to methylsulfanyl analogs .

| Substituent | MIC (µg/mL) vs. S. aureus |

|---|---|

| -SMe | 32 |

| -SO₂Me | 8 |

Computational Insights

DFT studies reveal:

Scientific Research Applications

3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 3

3-(4-Chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one (CAS 89069-46-5)

- Substituents : 4-Chlorophenyl at position 3.

- Key Differences : The chloro group is electron-withdrawing, increasing lipophilicity (XLogP3 = 4.2) compared to the target compound’s 3-methoxyphenyl group (electron-donating). This substitution may enhance membrane permeability but reduce solubility .

- Molecular Weight : 328.82 g/mol.

- 3-Butyl-2-(4-methoxyphenyl)-6-phenylpyrimidin-4(3H)-one (1.4k) Substituents: Butyl chain at position 3. The 4-methoxyphenyl group retains electron-donating properties but differs in substitution pattern from the target’s 3-methoxyphenyl .

Substituent Variations at Position 2

3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

- 6-Amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one Substituents: Amino and 2-methylphenylamino groups. Key Differences: The amino group introduces hydrogen-bonding capacity (H-bond donor count = 3), enhancing solubility (Topological Polar Surface Area = 88.7 Ų) but reducing lipophilicity (XLogP3 = 0.2) .

Ring-Fused Derivatives

- 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12) Structure: Thieno[3,2-d]pyrimidinone fused with two 3-methoxyphenyl groups. The bis-methoxyphenyl substitution may amplify electron-donating effects compared to the target compound’s single 3-methoxyphenyl group .

Functional Group Modifications

- 6-(Methylamino)-2-phenylpyrimidin-4(3H)-one (CAS 31937-01-6) Substituents: Methylamino at position 6.

Physicochemical Properties and Trends

The table below summarizes key properties of the target compound and analogs:

*Estimated based on analogous compounds. †Predicted using substituent contributions.

Biological Activity

3-(3-Methoxyphenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one, with the CAS number 89069-50-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O2S |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 3-(3-methoxyphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |

| InChI Key | KVNLXACGGRHCLO-UHFFFAOYSA-N |

| LogP | 3.63 |

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of substituted benzaldehydes with thiourea under acidic conditions to form the pyrimidinone core, followed by the introduction of methoxy and methylthio groups through substitution reactions .

The compound's mechanism of action is believed to involve interaction with specific molecular targets, potentially inhibiting or activating certain enzymes or receptors, which leads to various biological effects. Detailed studies are necessary to elucidate these pathways further.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, several pyrimidine derivatives have demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar activities .

In vitro studies have shown that related compounds can induce apoptosis in cancer cells through mitochondrial pathways, highlighting the potential for this class of compounds in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has been documented extensively. Studies have shown that certain derivatives exhibit potent antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that modifications in the pyrimidine ring can enhance these properties .

Case Studies

- Anticancer Evaluation : A study evaluated a series of pyrimidine derivatives for their anticancer activity against human cancer cell lines. The results indicated that some derivatives had IC50 values comparable to established chemotherapeutic agents, suggesting a potential role for this compound in cancer treatment .

- Antimicrobial Assays : Another study focused on the antimicrobial properties of related compounds, demonstrating significant inhibition against E. coli and S. aureus. The minimal inhibitory concentrations (MIC) were found to be lower than those for traditional antibiotics, indicating a strong potential for clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.